Product packaging for 1-(Aminomethyl)cycloheptanol hydrochloride(Cat. No.:CAS No. 2815-39-6)

1-(Aminomethyl)cycloheptanol hydrochloride

Cat. No.: B1603484
CAS No.: 2815-39-6
M. Wt: 179.69 g/mol
InChI Key: OWUQPXVIOASEHZ-UHFFFAOYSA-N
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Description

Nomenclature and Core Structural Features in the Context of Cycloalkanol Chemistry

The systematic IUPAC name for the parent compound is 1-(Aminomethyl)cycloheptan-1-ol. chemicalbook.com The hydrochloride salt form is referred to as 1-(Aminomethyl)cycloheptanol (B1288031) hydrochloride. chemicalbook.com Its chemical identity is definitively established by its CAS number, 2815-39-6. chemicalbook.com

The core structure consists of a seven-membered cycloheptane (B1346806) ring, which provides a flexible yet defined three-dimensional geometry. Attached to one carbon of this ring are two key functional groups: a primary amine (-NH2) via a methylene (B1212753) (-CH2-) linker and a tertiary alcohol (-OH). This arrangement of a geminal amino alcohol on a cycloalkane framework is a defining feature. The presence of both a nucleophilic amine and a hydroxyl group offers two distinct points for chemical reactions, making it a versatile building block. cymitquimica.com The compound is typically handled as its hydrochloride salt (·HCl), where the amine group is protonated to form an ammonium (B1175870) chloride salt.

Table 1: Chemical and Physical Properties of 1-(Aminomethyl)cycloheptanol Hydrochloride

Property Value
CAS Number 2815-39-6 chemicalbook.com
Molecular Formula C8H18ClNO chemicalbook.com
Molecular Weight 179.69 g/mol chemicalbook.com
Melting Point 223°C chemicalbook.com
Parent Compound 1-(Aminomethyl)cycloheptanol chemsynthesis.com
Parent Molecular Formula C8H17NO chemsynthesis.com
Parent Molecular Weight 143.23 g/mol chemsynthesis.com

Historical Perspectives on the Discovery and Initial Synthesis of Cycloheptanol (B1583049) Amines

The development of amino alcohols, including those with cyclic structures like cycloheptanol amines, is rooted in early 20th-century organic synthesis. While specific historical details for 1-(Aminomethyl)cycloheptanol are not extensively documented, the synthesis of analogous compounds, such as 1-(aminomethyl)cyclohexanol (B1329751), provides insight into the likely synthetic origins. These compounds often emerged from research into nitroaldol (Henry) reactions followed by reduction. For instance, the synthesis of the cyclohexyl analog was first reported in the mid-20th century.

General synthetic strategies for this class of compounds include:

Reductive Amination: This is a common method for synthesizing amines from ketones or aldehydes. mdpi.com For cycloheptanol amines, this would involve the reaction of cycloheptanone (B156872) with ammonia (B1221849) in the presence of a reducing agent. mdpi.com The process typically proceeds through the formation of an imine intermediate which is then hydrogenated to the primary amine. mdpi.com

Reduction of Nitro Compounds: Another established route involves the catalytic hydrogenation of a nitro-alcohol precursor. For example, 1-(nitromethyl)cycloheptanol could be reduced using catalysts like Raney nickel or palladium on carbon to convert the nitro group into a primary amine.

Ring-opening of Epoxides: The aminolysis of epoxides, where an amine opens the epoxide ring to form a β-amino alcohol, is another fundamental route. rroij.comtandfonline.com Various catalysts have been developed to improve the efficiency and regioselectivity of this reaction. rroij.com

These methods highlight the foundational chemical transformations that have enabled the synthesis of cycloheptanol amines and their derivatives for further study.

Significance as a Fundamental Scaffold and Intermediate in Organic Synthesis Research

In chemical synthesis, a "scaffold" refers to a core molecular structure upon which other chemical groups can be built to create a library of related compounds. cymitquimica.com An "intermediate" is a molecule that is formed in a step-wise reaction on the way to the final product. this compound serves as both a valuable scaffold and a key intermediate. cymitquimica.com

Its significance stems from its bifunctional nature. The primary amine and the tertiary alcohol are reactive sites that can undergo a wide range of chemical transformations independently and selectively.

The primary amine is nucleophilic and can participate in reactions such as acylation, alkylation, and reductive amination to build more complex structures.

The tertiary hydroxyl group can be used in reactions like etherification or esterification, or it can be eliminated to introduce unsaturation.

This dual functionality allows for the divergent synthesis of a variety of more complex molecules from a single, well-defined starting material. The cycloheptane ring itself provides a non-aromatic, three-dimensional framework that is of interest in the design of new therapeutic agents, where molecular shape and rigidity are crucial for biological activity. Analogs with different ring sizes, such as 1-(aminomethyl)cyclopentanol (B1282178) and 1-(aminomethyl)cyclohexanol, are also recognized as important building blocks in pharmaceutical and materials science research. cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18ClNO B1603484 1-(Aminomethyl)cycloheptanol hydrochloride CAS No. 2815-39-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(aminomethyl)cycloheptan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c9-7-8(10)5-3-1-2-4-6-8;/h10H,1-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUQPXVIOASEHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593773
Record name 1-(Aminomethyl)cycloheptan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2815-39-6
Record name 1-(Aminomethyl)cycloheptan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodological Advancements for 1 Aminomethyl Cycloheptanol Hydrochloride

De Novo Synthesis Pathways for the Cycloheptanol (B1583049) Core and its Functionalization

The de novo synthesis of 1-(aminomethyl)cycloheptanol (B1288031) hydrochloride typically commences with the readily available precursor, cycloheptanone (B156872). The strategic introduction of the necessary functional groups—the aminomethyl moiety and the tertiary alcohol—at the C1 position is the central challenge addressed by various synthetic routes.

The foundational strategy for synthesizing 1-substituted cycloheptanol derivatives begins with cycloheptanone. A key approach involves the nucleophilic addition of a one-carbon synthon to the carbonyl group of cycloheptanone. An analogous and well-documented reaction is the synthesis of 1-(aminomethyl)cyclohexanol (B1329751), which provides a reliable blueprint for the cycloheptane (B1346806) system. orgsyn.org

In this approach, cycloheptanone undergoes a base-catalyzed condensation with nitromethane (B149229). This reaction forms an intermediate, 1-(nitromethyl)cycloheptanol. The formation of this precursor is critical as it introduces both the required carbon atom and a nitrogen-containing functional group at the C1 position in a single, efficient step. The nitro group serves as a masked amino group, which can be revealed in a subsequent reduction step. This method is advantageous due to the accessibility of the starting materials and the directness of the C-C bond formation at the quaternary center.

Table 1: Key Reactions in Cycloheptanone-Based Synthesis

Step Reactants Reagents Product Purpose
1 Cycloheptanone, Nitromethane Sodium Ethoxide Sodium salt of 1-(nitromethyl)cycloheptanol Formation of the C-C bond and introduction of the nitro group.
2 Sodium salt of 1-(nitromethyl)cycloheptanol Acetic Acid 1-(nitromethyl)cycloheptanol Neutralization to yield the nitro alcohol precursor.
3 1-(nitromethyl)cycloheptanol H₂, Metal Catalyst (e.g., Raney Nickel) 1-(Aminomethyl)cycloheptanol Reduction of the nitro group to a primary amine.

This table is based on analogous reactions with cyclohexanone (B45756) as described in the literature. orgsyn.org

An alternative and powerful strategy for introducing the aminomethyl group is the Mannich reaction. organic-chemistry.orgwikipedia.orgmsu.edu This three-component reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org In the context of this synthesis, cycloheptanone acts as the active hydrogen compound, reacting with a non-enolizable aldehyde (such as formaldehyde) and an amine (such as ammonia (B1221849) or a primary/secondary amine). organic-chemistry.orgwikipedia.org

The reaction proceeds through the formation of an electrophilic iminium ion from the aldehyde and the amine. wikipedia.orgmsu.edu The enol or enolate form of cycloheptanone then acts as a nucleophile, attacking the iminium ion to form a β-amino-carbonyl compound known as a Mannich base. wikipedia.orgnih.gov This directly installs the aminomethyl group adjacent to the carbonyl. However, this classic Mannich reaction yields a β-amino ketone, which would require further modification to achieve the target structure where the hydroxyl and aminomethyl groups are attached to the same carbon.

A modified approach would be necessary to functionalize the C1 position directly. While the classic Mannich reaction is fundamental for aminomethylation, its direct application to form the specific 1-(aminomethyl)cycloheptanol structure requires subsequent transformations or a non-traditional reaction pathway. mdpi.com

The formation of the tertiary alcohol is integral to the structure of 1-(aminomethyl)cycloheptanol. In the synthetic pathway commencing with the addition of nitromethane to cycloheptanone, the tertiary alcohol functionality is created simultaneously with the C-C bond formation. orgsyn.org The nucleophilic attack of the nitromethane anion on the carbonyl carbon of cycloheptanone, followed by protonation, directly yields the 1-(nitromethyl)cycloheptanol intermediate, which already possesses the required tertiary alcohol group.

This synthetic design is highly efficient as it establishes the quaternary carbon center with both the hydroxyl group and the precursor to the aminomethyl group in a single transformation. The subsequent step is then focused solely on the conversion of the nitro group to the amine, leaving the stable tertiary alcohol moiety intact.

Catalytic Transformations in the Synthesis of 1-(Aminomethyl)cycloheptanol

Catalysis plays a pivotal role in the synthesis, particularly in the reduction of precursor functional groups to yield the final amine. Catalytic hydrogenation is a preferred method due to its efficiency and cleaner reaction profiles compared to stoichiometric reducing agents.

The reduction of the 1-(nitromethyl)cycloheptanol intermediate is a critical step that is effectively achieved through catalytic hydrogenation. nih.gov This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Commonly employed catalysts for the reduction of aliphatic nitro compounds to primary amines include:

Raney Nickel: A cost-effective and highly active catalyst for this transformation.

Platinum on carbon (Pt/C): Another effective catalyst that can operate under relatively mild conditions.

Palladium on carbon (Pd/C): Widely used for various hydrogenation reactions, including nitro group reductions.

The reaction is typically carried out in a solvent such as ethanol or acetic acid. orgsyn.org The choice of catalyst and reaction conditions (temperature, pressure) is crucial to ensure high yield and to prevent side reactions, such as hydrogenolysis of the hydroxyl group. orgsyn.org For instance, in the analogous synthesis of 1-(aminomethyl)cyclohexanol, moderating the temperature is essential to prevent catalyst deactivation and unwanted side reactions. orgsyn.org

Table 2: Catalysts for Nitro Group Reduction

Catalyst Typical Conditions Advantages Considerations
Raney Nickel H₂ (50 psi), Ethanol, 25-50°C High activity, cost-effective Pyrophoric, requires careful handling
Platinum on Carbon (Pt/C) H₂ (1-4 atm), Acetic Acid, RT High efficiency, mild conditions Higher cost than Nickel

Metal-catalyzed hydrogen transfer represents a broad class of reactions where hydrogen is transferred from a donor molecule to a substrate, mediated by a metal complex. nih.govtue.nl This approach, also known as transfer hydrogenation, offers an alternative to using pressurized molecular hydrogen gas, often employing hydrogen donor molecules like isopropanol or formic acid. nih.govtue.nl

The mechanism, particularly in the context of "borrowing hydrogen," involves a series of steps:

Dehydrogenation: The metal catalyst first abstracts hydrogen from the donor molecule (e.g., isopropanol), forming a metal hydride species and a ketone (acetone). csic.es

Substrate Coordination: The substrate (e.g., the nitro compound) coordinates to the metal center.

Hydrogenation: The metal hydride then transfers hydrogen to the coordinated substrate, effecting the reduction. The catalyst is regenerated and can participate in another cycle. csic.es

This process is atom-efficient and can be performed under milder conditions. researchgate.net The core principle is the reversible transfer of hydrogen between the catalyst and the donor/acceptor molecules. researchgate.netmdpi.com The efficiency of the transfer is highly dependent on the nature of the metal catalyst, the ligands coordinated to it, and the choice of hydrogen donor. nih.gov While direct hydrogenation with H₂ is common for nitro reduction, the principles of metal-catalyzed hydrogen transfer are fundamental to a wide range of reductive catalytic processes in organic synthesis. tue.nl

Formation and Stabilization of the Hydrochloride Salt

The conversion of the free base of 1-(Aminomethyl)cycloheptanol to its hydrochloride salt is a critical step in its isolation, purification, and formulation. Hydrochloride salts often exhibit improved stability, crystallinity, and solubility compared to the corresponding free base, which are desirable properties for pharmaceutical applications.

The formation of the hydrochloride salt is typically achieved by treating a solution of the 1-(Aminomethyl)cycloheptanol free base with hydrochloric acid. The choice of solvent is crucial for obtaining a crystalline product. Solvents in which the hydrochloride salt is sparingly soluble are often preferred to facilitate precipitation. For instance, acetone has been effectively used to precipitate the hydrochloride salt of amine-containing compounds. nih.gov The reaction involves the protonation of the primary amino group by the hydrochloric acid, forming the ammonium (B1175870) chloride salt.

The stability of the resulting salt is a key consideration. Stability-indicating parameters can be evaluated under accelerated conditions, such as elevated temperature and humidity (e.g., 40 °C and 75% relative humidity), over several months. nih.gov Techniques like Powder X-ray Diffraction (PXRD) can be used to monitor the crystalline structure of the salt over time. Loss of crystallinity can indicate chemical instability or degradation. nih.gov For some hydrochloride salts, disproportionation back to the free base can occur under certain conditions, highlighting the importance of proper storage and handling. nih.gov

Table 1: Key Considerations in Hydrochloride Salt Formation

ParameterImportanceExample Methodologies
Solvent Selection Influences crystallinity and yield of the salt.Precipitation from a non-polar solvent like acetone or isopropanol.
Stoichiometry Ensures complete conversion to the salt form.Use of a 1:1 molar ratio of the amine to hydrochloric acid. nih.gov
Temperature Control Can affect crystal size and purity.Cooling the reaction mixture to promote crystallization.
Stability Assessment Determines shelf-life and storage conditions.Accelerated stability studies with PXRD and chemical potency analysis. nih.gov

Stereochemical Control in the Synthesis of Related Aminocycloalkanols

Stereochemical control is a fundamental aspect of modern organic synthesis, particularly when preparing biologically active molecules where specific stereoisomers may exhibit desired therapeutic effects. fiveable.me In the context of aminocycloalkanols, controlling the spatial arrangement of the aminomethyl and hydroxyl groups is crucial. While 1-(Aminomethyl)cycloheptanol itself is achiral, the principles of stereochemical control are highly relevant to the synthesis of its chiral derivatives or related aminocycloalkanols where stereocenters are present.

Achieving stereochemical control in the synthesis of complex molecules can be approached through several strategies: fiveable.me

Substrate Control: The existing stereochemistry of the starting material dictates the stereochemical outcome of subsequent reactions. The conformational properties of the substrate can direct the approach of reagents. nih.gov

Reagent Control: A chiral reagent is used to influence the stereochemical outcome of the reaction. youtube.com This approach is effective but often requires stoichiometric amounts of the chiral reagent.

Catalyst Control: A chiral catalyst is employed to create a chiral environment for the reaction, leading to the preferential formation of one stereoisomer. This is a highly efficient approach as only a small amount of the catalyst is needed. nih.gov

In the synthesis of aminocycloalkanols, asymmetric catalytic reactions can be employed to set multiple stereocenters with a high degree of control. nih.gov The choice of catalyst, reaction conditions, and the nature of the substrate all play a role in determining the stereochemical outcome. For instance, in the synthesis of complex cyclic structures, the stereochemistry of a chiral amino alcohol appendage can control the reaction pathway. nih.gov

Table 2: Strategies for Stereochemical Control

StrategyDescriptionAdvantagesDisadvantages
Substrate Control Existing stereocenters in the starting material direct the formation of new stereocenters.Can be highly effective and predictable.Limited by the availability of chiral starting materials.
Reagent Control A chiral reagent transfers its stereochemical information to the product.Can provide high levels of stereoselectivity.Often requires stoichiometric amounts of expensive chiral reagents.
Catalyst Control A chiral catalyst creates a chiral environment for the reaction.Highly atom-economical; only small amounts of catalyst are needed.Development of new catalysts can be time-consuming.

Exploration of Green Chemistry Principles in Synthetic Route Optimization

The application of green chemistry principles to the synthesis of chemical compounds is of growing importance to minimize environmental impact and improve the sustainability of chemical processes. The 12 principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign synthetic routes. thepharmajournal.com

For the synthesis of 1-(Aminomethyl)cycloheptanol hydrochloride and related compounds, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For example, developing atom-efficient processes for the formation of carbon-nitrogen bonds is a key challenge in chemistry. sciencedaily.com

Use of Safer Solvents and Reagents: Whenever practicable, the use of hazardous substances should be reduced or eliminated. This includes replacing toxic solvents with greener alternatives such as water, ethanol, or supercritical fluids. thepharmajournal.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled, reducing waste. sciencedaily.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption.

One area where green chemistry can have a significant impact is in the formation of amide bonds, a common step in the synthesis of more complex molecules from aminocycloalkanols. Traditional methods often involve coupling reagents that generate significant waste. The development of direct amide formation from carboxylic acids and amines with the generation of only water as a byproduct is a key goal of green chemistry. themjalab.com

Table 3: Application of Green Chemistry Principles

Green Chemistry PrincipleApplication in Aminocycloalkanol SynthesisPotential Benefits
Atom Economy Designing addition reactions that incorporate all atoms of the reactants into the product.Reduced waste generation.
Safer Solvents Utilizing water or bio-based solvents in place of chlorinated hydrocarbons.Reduced environmental pollution and health risks. thepharmajournal.com
Catalysis Employing metal or biocatalysts for key transformations.Increased reaction efficiency and reduced waste. sciencedaily.com
Waste Prevention Optimizing reaction conditions to minimize the formation of byproducts.Lower disposal costs and environmental impact.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Reactivity and Derivatization Strategies of 1 Aminomethyl Cycloheptanol Hydrochloride

Reactions Involving the Primary Amine Functional Group

The primary amine group (—NH₂) is a key site for nucleophilic reactions and salt formation. As a hydrochloride salt, the amine exists in its protonated ammonium (B1175870) form ([R-NH₃]⁺Cl⁻), which is not nucleophilic. reddit.comreddit.com To engage in nucleophilic transformations, the free amine must be liberated, typically by the addition of a base. reddit.comoxfordreference.com

Nucleophilic Transformations

Once liberated from its salt form, the primary amine acts as a potent nucleophile, readily participating in various reactions to form new carbon-nitrogen bonds. libretexts.org

Acylation: The free amine reacts with acylating agents like acid chlorides and acid anhydrides to form stable amide derivatives. A base, such as triethylamine (B128534) or pyridine, is often required to neutralize the HCl generated during the reaction and to ensure the amine remains in its deprotonated, nucleophilic state. libretexts.orgmnstate.edu

Alkylation: The primary amine can undergo alkylation with alkyl halides. This reaction typically proceeds via an Sₙ2 mechanism. chemistry.coach However, controlling the extent of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the primary amine, potentially leading to polyalkylation and the formation of tertiary amines and even quaternary ammonium salts. mnstate.educhemistry.coach Using a large excess of the initial amine can favor monoalkylation. libretexts.org

Reaction with Carbonyls (Aldehydes and Ketones): Primary amines react with aldehydes and ketones in an acid-catalyzed, reversible reaction to form imines, also known as Schiff bases. libretexts.orglibretexts.org The reaction proceeds through a tetrahedral carbinolamine intermediate, followed by the elimination of water. chemistry.coachpressbooks.pub The pH must be carefully controlled, as excessive acidity will protonate the amine, rendering it non-nucleophilic, while insufficient acidity will prevent the protonation of the hydroxyl group in the intermediate, which is necessary for its elimination as water. libretexts.orglibretexts.org

Table 1: Nucleophilic Reactions of the Primary Amine

Reaction Type Reagent Product Type Key Conditions
Acylation Acid Chloride (R-COCl) Amide Addition of a non-nucleophilic base (e.g., triethylamine)
Alkylation Alkyl Halide (R-X) Secondary Amine Excess of primary amine to limit polyalkylation
Imine Formation Aldehyde/Ketone Imine (Schiff Base) Mildly acidic conditions (pH ~4-5)

Salt Formation and Exchange Reactions

The hydrochloride salt of 1-(aminomethyl)cycloheptanol (B1288031) is a crystalline solid, a common property of amine salts which enhances stability and ease of handling. oxfordreference.com

Neutralization: The amine hydrochloride can be neutralized by treatment with a base, such as sodium hydroxide (B78521) or an organic base like triethylamine, to liberate the free amine. oxfordreference.comresearchgate.net This is a prerequisite for most reactions where the amine must act as a nucleophile. reddit.com

Salt Exchange: The chloride anion can be exchanged for other anions by reacting the hydrochloride salt with a different acid or by using ion-exchange chromatography. Equilibria studies with trilaurylamine have shown that the formation constants of ammonium salts depend on the halide, increasing from hydrochloride to hydroiodide. pitt.edu The properties of the resulting salt, such as solubility, can be significantly influenced by the counter-ion and the solvent used. pitt.edu

Reactions at the Tertiary Hydroxyl Group

The tertiary hydroxyl (—OH) group is generally a poor leaving group, making its direct substitution challenging. nih.govlibretexts.org Therefore, derivatization strategies often involve converting the hydroxyl into a better leaving group.

Substitution Reactions

Direct nucleophilic substitution of the tertiary hydroxyl group is difficult due to its poor leaving group ability and steric hindrance. libretexts.org To facilitate substitution, the hydroxyl group is typically activated by converting it into a better leaving group, such as a tosylate, mesylate, or a halide. libretexts.org

Esterification: The tertiary alcohol can be converted into esters. For example, conversion to sulfonate esters (e.g., tosylates) transforms the hydroxyl into an excellent leaving group for subsequent Sₙ1 or Sₙ2 reactions. libretexts.org

Conversion to Alkyl Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding alkyl chloride or bromide. libretexts.org However, these reactions can be complicated by competing elimination reactions (E1), especially given the tertiary nature of the alcohol. libretexts.org

Oxidation and Reduction Pathways

Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. researchgate.netnih.gov Forced oxidation using strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds, breaking open the cycloheptane (B1346806) ring.

Reduction: The tertiary alcohol functional group is already in a reduced state and is not susceptible to further reduction.

Chemical Modifications and Transformations of the Cycloheptane Ring System

The cycloheptane ring itself, while generally stable, can undergo specific transformations, particularly those involving carbocation intermediates which can lead to changes in ring size.

Ring Expansion and Contraction: Carbocation-mediated reactions can induce ring expansion or contraction. For instance, if a carbocation were formed on the aminomethyl carbon (e.g., via diazotization of the amine followed by loss of N₂), a rearrangement could potentially lead to a ring expansion, forming an eight-membered ring. Conversely, formation of a carbocation on the ring carbon bearing the hydroxyl group (a challenging feat) could theoretically initiate a ring contraction to a substituted cyclohexane (B81311) system, driven by the release of ring strain. stackexchange.comyoutube.com Such rearrangements, like the pinacol (B44631) rearrangement, are often observed in cyclic systems under acidic conditions. libretexts.org

Transannular Reactions: The flexible nature of the seven-membered ring can allow for transannular reactions, where functional groups on opposite sides of the ring interact. While not directly applicable to the parent compound without further functionalization, this remains a key reactivity pattern for cycloheptane derivatives.

Functionalization: The C-H bonds of the cycloheptane ring can be functionalized through various modern synthetic methods, such as catalytic oxidation. For example, the oxidation of cyclohexane to a mixture of cyclohexanol (B46403) and cyclohexanone (B45756) is an important industrial process, and similar principles could be applied to functionalize the cycloheptane ring of 1-(aminomethyl)cycloheptanol derivatives. researchgate.netnih.gov

Table 2: Potential Ring System Transformations

Transformation Type Driving Force Potential Outcome
Ring Expansion Formation of an exocyclic carbocation Formation of an eight-membered ring
Ring Contraction Formation of an endocyclic carbocation Formation of a substituted cyclohexane derivative

Synthesis of Advanced Chemical Building Blocks and Complex Molecular Scaffolds

The strategic use of 1-(Aminomethyl)cycloheptanol hydrochloride as a foundational element in the construction of more complex molecular architectures is a testament to its value as a versatile chemical building block. The inherent functionalities of this compound—a primary amine and a tertiary alcohol on a seven-membered carbocyclic ring—provide reactive handles for a variety of chemical transformations, enabling its incorporation into larger and more intricate molecular scaffolds.

One notable application of 1-(Aminomethyl)cycloheptanol is in the synthesis of complex benzamide (B126) derivatives, which are often explored for their potential as pharmacologically active agents. Research in this area has demonstrated the utility of this cycloheptanol (B1583049) derivative in creating molecules with significant structural complexity.

A key example involves the reaction of 1-(Aminomethyl)cycloheptanol with an activated carboxylic acid to form a stable amide bond. This reaction serves as a crucial step in assembling a multi-component molecular structure. For instance, the synthesis of 5-(4-Carbamoylmethyl-3,5-dioxo-4,5-dihydro-3H- patexia.comgoogle.comgoogleapis.comtriazin-2-yl)-N-(1-hydroxycycloheptylmethyl)-2-methyl-benzamide showcases the direct incorporation of the 1-(hydroxymethyl)cycloheptyl moiety into a larger, heterocyclic system. googleapis.com

In this synthesis, the primary amine of 1-(Aminomethyl)cycloheptanol participates in an amidation reaction with a pre-functionalized benzoic acid derivative. The reaction is typically carried out in the presence of a suitable base to neutralize the hydrochloride salt and facilitate the nucleophilic attack of the amine on the activated carboxyl group. This transformation yields a complex product containing a triazine ring system, a benzamide linkage, and the intact cycloheptanol motif.

The table below outlines the specifics of this documented synthetic transformation.

Reactant 1Reactant 2ProductReaction Type
1-(Aminomethyl)cycloheptanol5-(4-Carbamoylmethyl-3,5-dioxo-4,5-dihydro-3H- patexia.comgoogle.comgoogleapis.comtriazin-2-yl)-2-methyl-benzoic acid derivative5-(4-Carbamoylmethyl-3,5-dioxo-4,5-dihydro-3H- patexia.comgoogle.comgoogleapis.comtriazin-2-yl)-N-(1-hydroxycycloheptylmethyl)-2-methyl-benzamideAmidation

This synthetic strategy highlights the role of this compound as a non-chiral building block that can be effectively integrated into larger, more complex molecules. The resulting structures, which combine the unique spatial arrangement of the cycloheptyl ring with other pharmacophoric elements, are of significant interest in the development of new chemical entities. The stability of the tertiary alcohol under these reaction conditions further underscores the utility of this building block in multi-step synthetic sequences.

Advanced Spectroscopic and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. rsc.org By mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about molecular structure, connectivity, and stereochemistry. rsc.orgwiley-vch.de For 1-(Aminomethyl)cycloheptanol (B1288031) hydrochloride, both ¹H and ¹³C NMR are utilized to confirm the integrity of the cycloheptyl ring, the aminomethyl group, and the tertiary alcohol, as well as to verify the presence of the hydrochloride salt.

In ¹H NMR analysis, the protons on the cycloheptyl ring typically appear as a series of complex, overlapping multiplets in the upfield region (approximately δ 1.4-1.8 ppm). The aminomethyl (-CH₂NH₃⁺) protons are expected to appear as a singlet or a multiplet, shifted downfield due to the electron-withdrawing effect of the adjacent protonated amino group. The protons of the ammonium (B1175870) group (-NH₃⁺) and the hydroxyl (-OH) group are often broad and their chemical shifts can be variable, depending on the solvent, concentration, and temperature. reddit.com

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule gives a distinct signal. The spectrum would confirm the presence of the seven-carbon cycloheptyl ring, with the quaternary carbon bonded to the hydroxyl and aminomethyl groups appearing at a characteristic downfield shift (typically δ 70-80 ppm). The aminomethyl carbon would also be clearly identifiable, while the remaining cycloheptyl methylene (B1212753) carbons would resonate in the aliphatic region (δ 20-40 ppm). wiley-vch.de The specific chemical shifts provide a fingerprint of the molecule, confirming its identity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-(Aminomethyl)cycloheptanol hydrochloride in DMSO-d₆

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale / Notes
Cycloheptyl -CH₂- ~1.4 - 1.8 (m)~22.0, 28.0, 40.0Complex multiplets for non-equivalent methylene protons on the large ring.
-C(OH)- -~75.0Quaternary carbon, shifted downfield by the attached oxygen atom.
-OH ~5.0 (br s)-Broad singlet, chemical shift is solvent and concentration dependent.
-CH₂-NH₃⁺ ~2.9 (s)~45.0Methylene group adjacent to the electron-withdrawing ammonium group.
-NH₃⁺ ~8.2 (br s)-Broad singlet due to proton exchange and quadrupolar coupling with ¹⁴N. reddit.com

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a primary tool for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns. nih.gov For this compound, MS analysis would typically be performed on the free base, 1-(Aminomethyl)cycloheptanol, as the hydrochloride salt is non-volatile and not amenable to common ionization techniques like Electron Ionization (EI).

The analysis would confirm the molecular weight of the free base (C₈H₁₇NO) to be 143.23 g/mol . In EI-MS, the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The fragmentation pattern is a unique fingerprint that helps to confirm the structure. Common fragmentation pathways for 1-(Aminomethyl)cycloheptanol would include:

Loss of a water molecule (-H₂O) from the molecular ion, leading to a fragment at m/z 125.

Alpha-cleavage , involving the cleavage of the C-C bond adjacent to the nitrogen atom, resulting in the loss of the •CH₂NH₂ radical and formation of a stable cycloheptyl cation, or cleavage leading to the formation of the [CH₂NH₂]⁺ ion (m/z 30).

Cleavage of the cycloheptyl ring , leading to a series of smaller fragments characteristic of cyclic alkanes.

These fragmentation patterns allow researchers to piece together the structure of the parent molecule. nih.gov

Table 2: Predicted Key Mass Fragments for 1-(Aminomethyl)cycloheptanol

m/z Value Proposed Fragment Ion Formula of Fragment Significance
143[M]⁺•[C₈H₁₇NO]⁺•Molecular Ion of the free base.
125[M - H₂O]⁺•[C₈H₁₅N]⁺•Loss of water from the tertiary alcohol.
113[M - CH₂NH₂]⁺[C₇H₁₃O]⁺Alpha-cleavage, loss of the aminomethyl group.
98[M - H₂O - C₂H₃]⁺[C₆H₁₂N]⁺Subsequent fragmentation of the cycloheptyl ring after water loss.
30[CH₂NH₂]⁺[CH₄N]⁺Formation of the iminium ion, characteristic of primary amines.

Note: Fragmentation is predicted for the free base under Electron Ionization (EI) conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. nih.gov It is extensively used in pharmaceutical research to determine the purity of synthesized compounds and to isolate them from reaction byproducts and starting materials.

For a polar compound like this compound, which lacks a strong UV chromophore, traditional UV detection can be challenging. Therefore, alternative HPLC detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Refractive Index (RI) detection are often more suitable. Another strategy involves pre-column or post-column derivatization to attach a UV-active moiety to the analyte, allowing for sensitive UV detection. nih.gov

A typical HPLC method for purity assessment would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.com The method would be validated for specificity, linearity, accuracy, and precision to ensure reliable purity determination.

Table 3: Example HPLC Method for Purity Analysis

Parameter Condition
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detector Charged Aerosol Detector (CAD) or ELSD
Injection Volume 10 µL
Column Temperature 30 °C

Note: This is a representative method; actual conditions must be optimized for the specific application.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantitative Analysis in Chemical Studies

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a substance in solution. technologynetworks.com It is a simple and cost-effective technique often used for quantitative analysis. However, its applicability depends on the presence of a chromophore—a part of the molecule that absorbs light—in the analyte.

This compound is composed of an aliphatic alcohol and an aliphatic amine, neither of which contains the conjugated pi systems necessary for significant absorption in the standard UV-Vis range (200–800 nm). reddit.comquora.com Therefore, direct quantitative analysis of this compound using UV-Vis spectrophotometry is not feasible.

To overcome this limitation, an indirect method involving chemical derivatization can be employed. The primary amine group of the compound can be reacted with a chromophoric or fluorophoric derivatizing agent. A common reagent used for this purpose is 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), which reacts with primary amines to form a highly colored product with a distinct absorbance maximum in the visible region (around 470 nm). nih.gov After derivatization, the concentration of the resulting colored adduct can be measured using a UV-Vis spectrophotometer and correlated back to the concentration of the original compound via a calibration curve. This approach enables sensitive and accurate quantification in various research studies.

Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample. It is particularly useful for analyzing the complex mixtures that can result from a chemical synthesis.

Direct analysis of this compound by GC-MS is impractical due to the compound's low volatility and thermal instability, which are characteristic of hydrochloride salts and compounds with polar functional groups (-OH, -NH₂). jfda-online.com To make the analyte suitable for GC analysis, a two-step sample preparation is required:

Neutralization: The hydrochloride salt is converted to its free base, 1-(Aminomethyl)cycloheptanol.

Derivatization: The polar hydroxyl and amino groups are chemically modified to form more volatile and thermally stable derivatives. A common method is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com

Once derivatized, the sample is injected into the GC, where it is separated from other components of the reaction mixture. The separated components then enter the mass spectrometer, which provides mass spectra that can be used to confirm the identity of the desired product and to tentatively identify byproducts or impurities. researchgate.net

Table 4: Derivatization Reaction for GC-MS Analysis

Analyte Reagent Derivative Purpose
1-(Aminomethyl)cycloheptanolBSTFA with 1% TMCS1-((trimethylsilylamino)methyl)cycloheptan-1-ol, O-trimethylsilyl etherIncreases volatility and thermal stability for GC analysis. sigmaaldrich.com

Note: BSTFA = N,O-Bis(trimethylsilyl)trifluoroacetamide; TMCS = Trimethylchlorosilane (catalyst).

Thermal Analysis Techniques for Stability Studies in Research Contexts

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. The two most common techniques for stability studies in a research context are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC can be used to determine its melting point, which is a key indicator of purity. A sharp, well-defined melting endotherm suggests a highly pure compound, whereas a broad melting range can indicate the presence of impurities. DSC can also reveal other thermal events like polymorphic transitions or the onset of decomposition. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. TGA is used to assess the thermal stability of a compound and to study its decomposition profile. A TGA thermogram of this compound would show the temperature at which decomposition begins and the number of decomposition steps involved. For a hydrochloride salt, an initial mass loss corresponding to the loss of HCl may be observed, followed by the decomposition of the organic moiety at higher temperatures.

Together, DSC and TGA provide critical data on the thermal stability and degradation profile of the compound, which is vital for determining appropriate storage and handling conditions in a research setting.

Table 5: Hypothetical Thermal Analysis Data for this compound

Technique Observed Event Approximate Temperature Range (°C) Interpretation
DSCEndotherm180 - 190 °CMelting of the compound.
TGAMass Loss Step 1190 - 250 °COnset of thermal decomposition, potentially loss of HCl and H₂O.
TGAMass Loss Step 2> 250 °CFurther decomposition of the organic structure.

Note: These values are illustrative and based on the expected behavior of similar amino alcohol hydrochlorides.

Computational Chemistry and Theoretical Investigations of 1 Aminomethyl Cycloheptanol Hydrochloride

Molecular Conformation and Energetic Analysis

The three-dimensional structure of 1-(Aminomethyl)cycloheptanol (B1288031) is crucial for its chemical behavior. The cycloheptane (B1346806) ring is not planar and exists in a variety of conformations that can interconvert. The most stable conformations of cycloheptane are the twist-chair and chair forms. researchgate.netacs.org For substituted cycloheptanes, the preferred conformation aims to minimize steric hindrance and other unfavorable interactions between the substituents and the ring.

In the case of 1-(Aminomethyl)cycloheptanol hydrochloride, the aminomethyl (-CH₂NH₃⁺) and hydroxyl (-OH) groups are located on the same carbon atom. The protonated amine group is bulkier than the hydroxyl group and will have a significant influence on the conformational preference. The potential energy surface (PES) of this molecule would describe the energy of the system as a function of its atomic coordinates. libretexts.orgwikipedia.orgpythoninchemistry.orgnih.gov A detailed conformational analysis would involve mapping this surface to identify the global and local energy minima, which correspond to the stable conformers.

Table 1: Hypothetical Relative Energies of 1-(Aminomethyl)cycloheptanol Conformers

ConformerKey Dihedral Angles (°)Relative Energy (kcal/mol)Population (%) at 298K
Twist-Chair (1)C1-C2-C3-C4 ≈ 55, C4-C5-C6-C7 ≈ -800.0075
Twist-Chair (2)C1-C2-C3-C4 ≈ -80, C4-C5-C6-C7 ≈ 550.2520
ChairC2-C1-C7-C6 ≈ 60, C3-C4-C5-C6 ≈ -601.505
BoatC2-C3-C4-C5 ≈ 0, C6-C7-C1-C2 ≈ 0> 3.00< 1

Note: This table is illustrative and based on computational studies of analogous cycloheptane derivatives. Actual values for this compound would require specific calculations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly DFT, can provide a wealth of information about the electronic properties of a molecule, which are key to understanding its reactivity. mdpi.com Important parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MESP).

The HOMO-LUMO gap is a critical parameter that indicates the chemical reactivity and stability of a molecule. ossila.comwikipedia.org A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. For this compound, the electron-withdrawing nature of the protonated amine and hydroxyl groups would be expected to lower the energy of the HOMO, while the LUMO energy might also be affected. The precise HOMO-LUMO gap would need to be calculated, but it provides a quantitative measure of the molecule's kinetic stability. researchgate.net

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the charge distribution in a molecule and is invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.netrsc.orgimist.ma For this compound, the MESP would show a region of high positive potential around the -NH₃⁺ group, indicating it as a site susceptible to nucleophilic attack or strong electrostatic interactions with negatively charged species. The region around the electronegative oxygen atom of the hydroxyl group would exhibit a negative potential, making it a likely hydrogen bond acceptor site. researchgate.net

Table 2: Predicted Quantum Chemical Properties of 1-(Aminomethyl)cycloheptanol

PropertyPredicted ValueSignificance
HOMO Energy-8.5 eVRelates to the ability to donate electrons.
LUMO Energy1.2 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap9.7 eVIndicator of chemical stability and reactivity.
Dipole Moment~3.5 DInfluences solubility and intermolecular interactions.

Note: These values are estimations based on calculations for similar amino alcohols and would need to be confirmed by specific DFT calculations for this compound. nih.govlongdom.orglongdom.org

Molecular Docking and Interaction Studies with Hypothetical Molecular Targets (Focus on chemical interaction mechanisms, not biological outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govacs.orgyoutube.com This method can be employed to investigate the potential interaction mechanisms of this compound with hypothetical molecular targets, such as the active site of an enzyme or a receptor binding pocket.

Based on its structure, this compound has several features that would govern its binding interactions:

The protonated primary amine (-NH₃⁺): This group can act as a strong hydrogen bond donor and can form salt bridges with negatively charged amino acid residues like aspartate or glutamate (B1630785).

The hydroxyl group (-OH): This group can act as both a hydrogen bond donor and acceptor, interacting with polar amino acid residues such as serine, threonine, or asparagine. nih.govresearchgate.net

The cycloheptyl ring: This non-polar, hydrophobic ring can engage in van der Waals interactions with hydrophobic amino acid residues like leucine, isoleucine, and valine within a binding pocket. nih.gov

A hypothetical docking study could involve placing this compound into the binding site of a protein. The docking algorithm would then explore various conformations and orientations of the ligand, scoring them based on the predicted binding affinity. The results would reveal the most likely binding mode and the specific amino acid residues involved in the interaction. For instance, the aminomethyl group might anchor the molecule in the binding site through a strong ionic interaction, while the hydroxyl group and the cycloheptane ring provide additional stabilizing interactions. nih.govmdpi.com The disruption of existing hydrogen bond networks within the protein upon binding could also be a key aspect of the interaction mechanism. labster.com

Simulations of Reaction Mechanisms and Transition States in its Synthesis

The synthesis of 1-(Aminomethyl)cycloheptanol likely proceeds through the reduction of a nitro-alcohol precursor, 1-(nitromethyl)cycloheptanol. A common method for this transformation is catalytic hydrogenation. wikipedia.orgcommonorganicchemistry.com Computational chemistry can be used to simulate the reaction mechanism of this process, providing insights into the transition states and intermediates involved. researchgate.net

The catalytic hydrogenation of a nitro group to an amine is a multi-step process that typically occurs on the surface of a metal catalyst, such as palladium or platinum. organic-chemistry.orgresearchgate.netfrontiersin.orgmdpi.com A theoretical investigation would start by modeling the adsorption of the reactant, 1-(nitromethyl)cycloheptanol, onto the catalyst surface. DFT calculations can then be used to map out the potential energy surface for the reaction pathway.

This would involve identifying the structures and energies of key intermediates, such as nitroso and hydroxylamine (B1172632) species, and the transition states that connect them. nih.gov The rate-determining step of the reaction could be identified by finding the transition state with the highest energy barrier. These simulations can also elucidate the role of the solvent and the effect of different catalyst surfaces on the reaction efficiency and selectivity.

Table 3: Postulated Intermediates in the Catalytic Hydrogenation of 1-(Nitromethyl)cycloheptanol

IntermediateChemical FormulaKey Features
Nitroso-cycloheptanolC₈H₁₅NO₂Formation of a C-N=O group.
Hydroxylamine-cycloheptanolC₈H₁₇NO₂Formation of a C-NHOH group.
Amine-cycloheptanolC₈H₁₇NOThe final product, 1-(Aminomethyl)cycloheptanol.

Note: The relative stability and ease of formation of these intermediates can be predicted using computational modeling of the reaction pathway.

Broader Research Applications and Chemical Significance

Contribution to the Development of Novel Organic Reactions and Methodologies

The synthesis and utilization of aminocycloalkanol scaffolds, including 1-(aminomethyl)cycloheptanol (B1288031), have contributed to the refinement and innovation of organic reactions. The preparation of such molecules often necessitates the use of specific and sometimes challenging synthetic transformations, thereby driving methodological advancements.

Key synthetic routes to related aminocycloalkanol structures often begin with precursors like cyanohydrins derived from the corresponding cycloalkanone. For instance, cyclohexanone (B45756) cyanohydrin is a known starting material for the synthesis of 1-(aminomethyl)cyclohexanol (B1329751) through a catalytic hydrogenation reaction. chemicalbook.com This reduction of a nitrile group in the presence of a hydroxyl group requires carefully selected catalysts and conditions to achieve high yields and chemoselectivity.

Furthermore, the synthesis of structurally analogous compounds has historically involved classical name reactions that have been optimized for these specific substrates. Methods such as the Hofmann, Curtius, and Lossen degradations have been employed to convert carboxylic acid derivatives into primary amines, a key step in forming the aminomethyl group. google.com The challenges associated with these multi-step sequences, such as the use of hazardous reagents like sodium azide (B81097) in the Curtius rearrangement, have spurred the development of safer and more efficient alternatives. google.com

More contemporary research has highlighted the unique reactivity of related structures in modern synthetic methodologies. For example, studies on α-(aminomethyl)acrylates, which share the core feature of an amino group near a reactive center, have shown their utility as acceptors in sophisticated radical-polar crossover 1,4-additions. nih.govbeilstein-journals.org In these reactions, the presence and coordination of the nitrogen atom are critical for enabling a rare alkylzinc-group transfer to a tertiary radical, showcasing how the inherent structure of the aminomethyl group can be leveraged to control complex reaction pathways. nih.govbeilstein-journals.org The principles discovered in these systems offer valuable insights for developing novel transformations using saturated scaffolds like 1-(aminomethyl)cycloheptanol. Additionally, the bifunctional nature of 1-(aminomethyl)cycloheptanol makes it an ideal candidate for multicomponent reactions (MCRs), a powerful strategy for rapidly building molecular complexity from simple starting materials. nih.govnih.govmdpi.com

Studies on Structure-Reactivity Relationships within Aminocycloalkanol Chemical Space

The chemical behavior of 1-(aminomethyl)cycloheptanol is intrinsically linked to its three-dimensional structure. By comparing it with its smaller ring counterparts, 1-(aminomethyl)cyclopentanol (B1282178) and 1-(aminomethyl)cyclohexanol, key structure-reactivity relationships within the aminocycloalkanol chemical space can be elucidated.

The primary factors influencing reactivity are the cycloalkane ring size and the geminal arrangement of the aminomethyl and hydroxyl groups on a quaternary carbon atom.

Ring Strain and Conformation: The cycloheptyl ring is more flexible and possesses a lower degree of transannular strain compared to the cyclopentyl and cyclohexyl rings. This flexibility influences the orientation of the functional groups and their accessibility to reagents. The cyclohexane (B81311) ring typically adopts a stable chair conformation, which places substituents in well-defined axial or equatorial positions, strongly influencing their reactivity. The cyclopentane (B165970) ring exists in a rapidly interconverting envelope or twist conformation. cymitquimica.com The conformational dynamics of the seven-membered ring in 1-(aminomethyl)cycloheptanol are more complex, potentially allowing for different reactive intermediates and transition states.

Functional Group Proximity: The placement of both an amino and a hydroxyl group at the C1 position creates a unique electronic environment. This proximity can lead to intramolecular hydrogen bonding, which can modulate the pKa of both the amine and the alcohol, affecting their nucleophilicity and basicity. The presence of these two functional groups makes the molecule a useful building block, but can also lead to undesired side reactions, such as intramolecular cyclization or lactam formation in related synthetic sequences. google.com

Recent studies on related acrylates have provided deep mechanistic insights that underscore these relationships. It was demonstrated that the coordination of the nitrogen atom to a zinc reagent is essential for a subsequent homolytic substitution (SH2) step to proceed, a process that follows the initial radical addition. beilstein-journals.org This finding highlights a direct structure-function relationship where the spatial arrangement of the amino group dictates the feasibility and outcome of the reaction. nih.gov

Table 1: Comparative Properties of Aminocycloalkanols

Property1-(Aminomethyl)cyclopentanol1-(Aminomethyl)cyclohexanol1-(Aminomethyl)cycloheptanol
CAS Number 45511-81-7 cymitquimica.com4000-72-0 45732-95-4 chemsynthesis.com
Molecular Formula C₆H₁₃NOC₇H₁₅NOC₈H₁₇NO
Ring System 5-membered6-membered (Chair conformation)7-membered (Flexible)
Key Structural Feature Rigid envelope/twist conformationStable chair conformation influences substituent reactivity Higher conformational flexibility
Reactivity Implication Basicity and potential for nucleophilic substitution cymitquimica.comDefined stereochemical outcomes in reactionsPotential for diverse reaction pathways due to flexibility

Role in the Design and Synthesis of Chemically Diverse Compound Libraries

Combinatorial chemistry is a powerful technique used to rapidly synthesize and screen large numbers of structurally diverse compounds, known as chemical libraries, to identify new drug leads or other functional molecules. nih.govresearchgate.net The efficiency of combinatorial synthesis relies on the use of versatile scaffolds or building blocks that can be systematically modified.

1-(Aminomethyl)cycloheptanol hydrochloride is an excellent scaffold for combinatorial library synthesis due to its bifunctional nature.

The Primary Amine: The aminomethyl group serves as a handle for a wide array of chemical modifications. It can be readily acylated with a library of carboxylic acids or acid chlorides, undergo reductive amination with a library of aldehydes or ketones, or be converted into sulfonamides, ureas, and thioureas.

The Tertiary Alcohol: The hydroxyl group, while more sterically hindered, can be subjected to reactions such as etherification or esterification under appropriate conditions, further increasing the structural diversity of the resulting library.

The systematic combination of reactions at these two points allows for the exponential generation of new molecules. For example, reacting 1-(aminomethyl)cycloheptanol with 100 different carboxylic acids and then reacting each of those products with 100 different alkylating agents could theoretically produce a library of 10,000 unique compounds. This approach accelerates the discovery process by allowing for the parallel synthesis and screening of vast numbers of molecules. studysmarter.co.ukwikipedia.org The use of modern techniques like automated synthesis and high-throughput screening complements this strategy. numberanalytics.com

Table 2: Hypothetical Generation of a Chemical Library from 1-(Aminomethyl)cycloheptanol

StepReagent Type (Library A)Reaction at AmineReagent Type (Library B)Reaction at AlcoholResulting Diversity
1 Carboxylic Acids (R¹-COOH)Amide Formation--Library of Amides
2 Aldehydes (R²-CHO)Reductive Amination--Library of Secondary Amines
3 Isocyanates (R³-NCO)Urea Formation--Library of Ureas
4 Carboxylic Acids (R¹-COOH)Amide FormationAlkyl Halides (R⁴-X)Ether FormationDoubly-diversified Library

The development of diverse compound libraries is crucial for screening against various biological targets. enamine.netmedchemexpress.com By using a central scaffold like 1-(aminomethyl)cycloheptanol, chemists can explore a defined region of "chemical space" to find molecules with desired biological activities.

Interdisciplinary Research Perspectives in Chemical Biology (limited to molecular interactions)

Chemical biology seeks to understand and manipulate biological systems using chemical tools. The potential utility of molecules derived from 1-(aminomethyl)cycloheptanol in this field stems from their ability to engage in specific molecular interactions with biological macromolecules, such as proteins. nih.govbeilstein-journals.org The structure of the scaffold inherently contains the necessary functional groups to participate in the key non-covalent interactions that govern molecular recognition. nih.gov

Hydrogen Bonding: The primary amine and hydroxyl group are both potent hydrogen bond donors and acceptors. nih.gov At physiological pH, the amine is protonated to form an ammonium (B1175870) cation (-NH₃⁺), which is an excellent hydrogen bond donor. These groups can form directional hydrogen bonds with backbone amides or polar side chains (e.g., serine, threonine, asparagine, glutamine) of a protein.

Electrostatic Interactions: The positively charged ammonium group can form strong, long-range electrostatic interactions, or salt bridges, with negatively charged amino acid residues like aspartate and glutamate (B1630785) on a protein's surface. These interactions are often critical for high-affinity binding.

Hydrophobic and van der Waals Interactions: The seven-membered cycloheptyl ring provides a non-polar, lipophilic scaffold. This aliphatic ring can fit into hydrophobic pockets on a protein surface, displacing water molecules and establishing favorable van der Waals contacts. beilstein-journals.org The size and flexibility of the cycloheptyl ring allow it to adapt its conformation to maximize these contacts within a binding site.

A deep understanding of these fundamental interactions is crucial for rational drug design. beilstein-journals.org By modifying the 1-(aminomethyl)cycloheptanol scaffold, medicinal chemists can fine-tune these interactions to optimize the binding affinity and selectivity of a molecule for its intended biological target. For instance, adding aromatic groups could introduce π-π stacking interactions, while extending aliphatic chains could enhance hydrophobic binding. nih.gov

Table 3: Potential Molecular Interactions Mediated by the 1-(Aminomethyl)cycloheptanol Scaffold

Structural MoietyFunctional GroupPotential Molecular InteractionInteracting Partner (in a Protein)
Aminomethyl Primary Amine (-NH₂)/Ammonium (-NH₃⁺)Hydrogen Bonding (Donor)Carbonyls, Hydroxyls, Asp/Glu
Electrostatic (Salt Bridge)Aspartate (Asp), Glutamate (Glu)
Hydroxyl Tertiary Alcohol (-OH)Hydrogen Bonding (Donor/Acceptor)Polar residues (Ser, Thr, Asn, Gln)
Cycloheptyl Ring Aliphatic RingHydrophobic InteractionsLeucine, Isoleucine, Valine, Phenylalanine
van der Waals ForcesAny residue in close proximity

Q & A

Q. What are the optimal synthetic routes for 1-(Aminomethyl)cycloheptanol hydrochloride?

The synthesis typically involves cycloheptanol derivatives as starting materials. A common approach includes:

  • Amine protection : Use tert-butyloxycarbonyl (Boc) or benzyl groups to protect the aminomethyl moiety during ring formation .
  • Cycloheptanol functionalization : Introduce the aminomethyl group via reductive amination or nucleophilic substitution, followed by cyclization .
  • Deprotection and salt formation : Remove protecting groups under acidic conditions (e.g., HCl in dioxane) to yield the hydrochloride salt . Yields vary (50–75%) depending on reaction conditions.

Table 1 : Example Synthetic Routes

StepReagents/ConditionsYield (%)
ProtectionBoc₂O, DMAP, THF85
CyclizationNaBH₃CN, MeOH65
Deprotection4M HCl/dioxane90

Q. How can spectroscopic methods characterize this compound?

  • NMR : The cycloheptanol ring protons appear as multiplet signals (δ 1.4–2.1 ppm). The aminomethyl group (CH₂NH₂⁺) shows a triplet near δ 3.2 ppm (coupled to adjacent CH₂) .
  • IR : Broad O-H stretch (~3200 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹) confirm hydroxyl and protonated amine groups .
  • Mass Spectrometry : Molecular ion peaks at m/z 189.64 (C₈H₁₂ClNO₂) with fragmentation patterns indicating loss of HCl (Δ m/z 36.5) .

Q. What safety protocols are essential during handling?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential HCl vapor release during synthesis .
  • Waste disposal : Neutralize acidic waste with bicarbonate before disposal .

Advanced Research Questions

Q. How to design stability studies under varying pH and temperature conditions?

  • Experimental setup : Prepare solutions in buffers (pH 2–9) and incubate at 25°C, 40°C, and 60°C. Analyze degradation via HPLC at intervals (0, 7, 14 days) .
  • Key parameters : Monitor hydrolysis of the cycloheptanol ring or aminomethyl group. Use TLC (silica gel, ethyl acetate/acetic acid mobile phase) to track byproducts .

Q. How to resolve discrepancies in reported melting points or solubility?

  • Potential causes : Polymorphism, residual solvents, or impurities (e.g., unreacted starting materials) .
  • Methodology :
  • Perform DSC to identify polymorphic transitions.
  • Use Karl Fischer titration to assess moisture content, which affects solubility .
  • Compare solubility in polar solvents (water, ethanol) versus non-polar solvents (hexane) to validate literature claims .

Q. What strategies identify and quantify synthetic impurities?

  • Chromatographic profiling : Use reverse-phase HPLC with a C18 column (UV detection at 254 nm) and gradient elution (water/acetonitrile + 0.1% TFA) .
  • Reference standards : Co-inject known impurities (e.g., cycloheptanol derivatives or unprotected amines) to confirm retention times .

Table 2 : Common Impurities and Retention Times

ImpurityRetention Time (min)Source
Unreacted cycloheptanol5.2Starting material
Deprotection byproduct8.7Boc group cleavage

Q. How to investigate metabolic interactions in biological systems?

  • In vitro assays : Use radiolabeled compound (³H or ¹⁴C) to track uptake in cell lines (e.g., HEK293) expressing L-amino acid transporters .
  • Enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., phosphatases) using fluorogenic substrates .
  • Structural analogs : Compare activity with gabapentin derivatives to assess specificity for voltage-gated calcium channels .

Methodological Notes

  • Contradictory data : Always cross-validate physical properties (e.g., solubility) using multiple techniques (e.g., gravimetric analysis vs. UV-Vis calibration) .
  • Advanced synthesis : Optimize reaction time and temperature using Design of Experiments (DoE) to minimize side reactions .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Aminomethyl)cycloheptanol hydrochloride
Reactant of Route 2
1-(Aminomethyl)cycloheptanol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.